molecular formula C19H13ClN2O3 B4660848 1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4660848
M. Wt: 352.8 g/mol
InChI Key: KIYGAJORDVLONJ-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c20-16-7-6-12(22(24)25)9-14(16)15-10-18(23)21-17-8-5-11-3-1-2-4-13(11)19(15)17/h1-9,15H,10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYGAJORDVLONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 2-aminobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under high-temperature conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-(2-chloro-5-aminophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1-(2-chloro-5-aminophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with various molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.

    Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-5-nitrophenyl)-1,4-dihydroquinolin-3(2H)-one: Similar structure but lacks the benzo[f] ring, resulting in different biological activities.

    2-chloro-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.

    1,4-dihydrobenzo[f]quinolin-3(2H)-one: Lacks the chloro and nitro substituents, leading to different reactivity and applications.

Uniqueness

1-(2-chloro-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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